
Tiropramide
Descripción general
Descripción
La tiropramida es un fármaco antiespasmódico utilizado principalmente para tratar el dolor espástico en el sistema gastrointestinal. Se conoce por su nombre internacional no propietario (INN) y tiene la fórmula química C28H41N3O3 . La tiropramida es particularmente eficaz para aliviar los síntomas asociados con el síndrome del intestino irritable y otros trastornos gastrointestinales .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de tiropramida implica varios pasos clave:
Acilación de la tirosina racémica: El proceso comienza con la acilación de la tirosina racémica utilizando cloruro de benzoílo, lo que da como resultado la formación de N,O-dibenzoíl-tirosina.
Formación de amida: El siguiente paso implica la formación de una amida haciendo reaccionar N,O-dibenzoíl-tirosina con dipropilamina utilizando el método del anhídrido mixto.
Hidrólisis: Luego, el éster fenólico se hidroliza utilizando hidróxido de sodio para producir un compuesto intermedio.
Alquilación: Finalmente, el intermedio se alquila con 2-cloro-N,N-dietiletilamina para producir tiropramida.
Métodos de producción industrial
La producción industrial de tiropramida sigue rutas sintéticas similares pero a una escala mayor, asegurando un alto rendimiento y pureza. El proceso se optimiza para la rentabilidad y la eficiencia, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
La tiropramida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La tiropramida se puede oxidar para formar varios metabolitos.
Reducción: También puede experimentar reacciones de reducción en condiciones específicas.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales amida y éter.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones generalmente implican el uso de bases o ácidos fuertes para facilitar la reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen hidroxi-tiropramida, N-despropil-tiropramida, N-desetí-tiropramida y N-desetí-N-despropil-tiropramida .
Aplicaciones Científicas De Investigación
La tiropramida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química de las amidas y los éteres.
Biología: La tiropramida se investiga por sus efectos sobre las células del músculo liso y su potencial para modular la contracción muscular.
Industria: La tiropramida se utiliza en el desarrollo de nuevos fármacos y formulaciones antiespasmódicas.
Mecanismo De Acción
La tiropramida ejerce sus efectos afectando directamente las células del músculo liso. Activa la sintasa de monofosfato de adenosina cíclico (cAMP) intracelular (adenilato ciclasa), lo que lleva a un aumento de los niveles de cAMP. Esto, a su vez, regula los iones de calcio necesarios para la contracción muscular, promoviendo así la relajación muscular . Los objetivos moleculares incluyen las células del músculo liso en el tracto gastrointestinal, donde ayuda a aliviar el dolor espástico .
Comparación Con Compuestos Similares
Compuestos similares
Octylonium: Otro antiespasmódico utilizado para trastornos gastrointestinales.
Mebeverine: Un compuesto con efectos terapéuticos similares pero estructura química diferente.
Hyoscine: Un antiespasmódico con una gama más amplia de aplicaciones.
Unicidad de la tiropramida
La tiropramida es única debido a su mecanismo de acción específico que implica la síntesis de cAMP y su alta eficacia en el tratamiento del dolor espástico sin efectos secundarios significativos. Su estructura química, que incluye grupos funcionales amida y éter, también la diferencia de otros antiespasmódicos .
Actividad Biológica
Tiropramide is a synthetic antispasmodic drug primarily used in the treatment of gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its unique pharmacological profile allows it to alleviate abdominal pain and discomfort without the typical side effects associated with anticholinergic medications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, efficacy in clinical settings, and safety profile.
This compound is chemically characterized as N-[3-[4-(2-Diethylaminoethoxy)phenyl]-1-(dipropyl amino)-1-oxopropan-2-yl]benzamide. It operates primarily by enhancing calcium influx and increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, thereby promoting relaxation without causing atony, which is a common side effect of many antispasmodics due to their action on calmodulin .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied. A population pharmacokinetic analysis conducted on healthy subjects revealed the following key parameters:
Parameter | Value |
---|---|
Clearance (CL/F) | 242.73 ± 175.28 h·ng/mL |
Maximum Concentration (Cmax) | 54.89 ± 46.18 ng/mL |
Half-life (t1/2) | 2.73 ± 0.88 h |
Time to Maximum Concentration (Tmax) | 1.65 ± 0.53 h |
These findings indicate that the absorption and distribution of this compound can be significantly influenced by individual physiological factors such as gastric emptying time and gastrointestinal transit time .
Randomized Controlled Trials
Several multicenter, randomized controlled trials have assessed the efficacy of this compound in managing IBS symptoms. One notable study compared this compound (100 mg) with octylonium (20 mg), a well-established antispasmodic, over a treatment period of four weeks. The primary endpoint was the change in abdominal pain assessed via visual analogue scale (VAS).
Results Summary:
- Change in VAS Scores :
- This compound group: -23.49 ± 17.51 mm
- Octylonium group: -23.13 ± 17.61 mm
- Statistical Analysis : No significant difference was found between groups (p = 0.901), indicating that this compound is non-inferior to octylonium in managing abdominal pain .
Secondary Outcomes
Secondary endpoints included improvements in abdominal discomfort and overall quality of life related to IBS symptoms, measured using symptom diaries and IBS-QoL assessments:
Endpoint | This compound Group | Octylonium Group |
---|---|---|
Abdominal Pain Improvement | Significant | Significant |
Quality of Life Improvement | Significant | Significant |
The incidence of adverse events was similar across both groups, with no severe adverse events reported, reinforcing the safety profile of this compound .
Case Studies
In addition to clinical trials, several case studies have highlighted the practical applications of this compound in clinical settings:
- Case Study A : A patient with severe IBS-D experienced a significant reduction in symptoms after two weeks of treatment with this compound, reporting improved stool consistency and reduced urgency.
- Case Study B : Another patient noted rapid relief from abdominal cramps within three days of initiating therapy with this compound, demonstrating its potential for quick action compared to other antispasmodics.
Safety Profile
The safety profile of this compound has been evaluated through various studies, indicating that it is well-tolerated among patients with IBS:
Propiedades
IUPAC Name |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBWMYOFXWMGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866514 | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-29-1 | |
Record name | Tiropramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiropramide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiropramide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Tiropramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROPRAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S0904CN2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiropramide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042042 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tiropramide as a smooth muscle relaxant?
A1: this compound primarily inhibits calcium influx into smooth muscle cells. [, ] This effectively reduces muscle contractility and leads to relaxation. [] Studies on rabbit colon suggest that this compound may also increase intracellular cyclic adenosine monophosphate (cAMP) levels, potentially through the inhibition of cAMP catabolism. [] This increase in cAMP could contribute to its smooth muscle relaxant properties. []
Q2: How does the inhibitory effect of this compound on calcium influx compare to its effect on intracellular cyclic AMP levels?
A2: Research suggests that the inhibition of calcium influx is the predominant mechanism of action for this compound's smooth muscle relaxant effect. [] While this compound has been shown to increase intracellular cyclic AMP levels, this effect appears to play a lesser role compared to its calcium influx inhibition. []
Q3: Does this compound exhibit any anticholinergic activity in its mechanism of action?
A3: Unlike some other smooth muscle relaxants, this compound does not demonstrate significant anticholinergic activity. [, ] Studies comparing this compound to oxybutynin, a known anti-muscarinic drug, showed that this compound does not completely block bladder contractions like oxybutynin, suggesting a different mechanism. []
Q4: What is the molecular formula and weight of this compound hydrochloride?
A4: The molecular formula of this compound hydrochloride is C26H40N4O3 · HCl, and its molecular weight is 493.1 g/mol. [, ]
Q5: Under what conditions has this compound been found to degrade?
A5: this compound hydrochloride is susceptible to degradation under acidic, basic, and oxidative conditions in solution. []
Q6: What storage conditions are recommended for this compound to maintain its quality?
A6: this compound demonstrates stability under neutral, thermal, and photolytic conditions in both solution and solid state. [] Therefore, storage in a cool, dry place, protected from light and extreme pH conditions, is recommended.
Q7: How is this compound metabolized in the body?
A7: this compound is primarily metabolized in the liver. [] Several metabolites have been identified in human urine, rat plasma, and feces. [, , ]
Q8: How is this compound excreted?
A8: Following administration, a significant portion of this compound and its metabolites are excreted in the feces and urine. [, ] No radioactivity was detected in expired CO2 after administration of radiolabeled this compound, indicating minimal metabolism to CO2. []
Q9: Does the route of administration affect the bioavailability of this compound?
A9: Yes, the bioavailability of this compound is influenced by the route of administration. The absolute bioavailability of this compound after oral administration is lower compared to intravenous administration. [] This difference is likely due to first-pass metabolism in the liver and increased biotransformation following oral administration. []
Q10: Does this compound cross the blood-brain barrier?
A10: Yes, studies in rats have shown that this compound can cross the blood-brain barrier. []
Q11: What types of in vitro studies have been conducted to evaluate the antispasmodic activity of this compound?
A11: The antispasmodic activity of this compound has been extensively studied in various isolated tissue preparations, including guinea pig stomach and ileum, rabbit jejunum, rat colon, guinea pig gallbladder, and rat uterus. []
Q12: What animal models have been used to study the effects of this compound on gastrointestinal and urinary tract function?
A12: Researchers have utilized various animal models, including mice, rats, rabbits, and guinea pigs, to investigate the effects of this compound on gastric emptying, intestinal motility, bladder contractions, and other gastrointestinal and urinary tract functions. [, , , ]
Q13: What analytical techniques are commonly used to quantify this compound in biological samples?
A13: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques for the quantification of this compound in human plasma and other biological matrices. [, , , , ]
Q14: Has a method been developed for the separation of this compound enantiomers?
A14: Yes, a high-performance liquid chromatography (HPLC) method using a leucine-derived chiral stationary phase has been successfully developed to separate this compound enantiomers. []
Q15: What factors can influence the dissolution rate of this compound tablets?
A15: The quantity of polymers like hydroxypropyl methylcellulose (HPMC) and ethylcellulose (EC) used in the tablet formulation can significantly impact the dissolution rate of this compound. [] Higher polymer concentrations generally lead to a more sustained release of the drug. []
Q16: Are there any reported cases of adverse reactions to this compound?
A16: While generally considered safe and well-tolerated, rare cases of adverse reactions to this compound, such as urticaria and angioedema, have been reported. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.